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Compound of Interest

Compound Name: Mallorepine

Cat. No.: B122763

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for Mallorepine (CAS 767-98-6), a natural product
isolated from Mallotus repandus, is extremely limited. The information presented herein is a
compilation of the sparse existing data on Mallorepine and toxicological assessments of crude
extracts of Mallotus repandus. Data from structurally similar compounds is included for context
but should not be directly extrapolated to Mallorepine. The chemical, physical, and
toxicological properties of Mallorepine have not been thoroughly investigated.

Introduction

Mallorepine, chemically known as 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarbonitrile, is a
cyano-gamma-pyridone alkaloid first isolated from the plant Mallotus repandus. Preliminary
studies in the late 1970s suggested potential anti-ulcer activity in mice. However,
comprehensive toxicological and pharmacological evaluations of the pure compound are
largely absent from the scientific literature. This guide aims to synthesize the available
information to provide a foundational toxicological profile for researchers.

Acute Toxicity

No dedicated acute toxicity studies (e.g., LD50 determination) for isolated Mallorepine have
been identified in the public domain. However, studies on crude extracts of Mallotus repandus,
the plant from which Mallorepine is derived, provide some indication of its acute toxicity profile.
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Table 1: Acute Toxicity of Mallotus repandus Extracts

Route of Doses
Extract ) . Observed
Species Administrat Tested Reference
Type . Effects
ion (mgl/kg)

No mortality
Methanol ) 500, 1000, ]
Mice Oral or signs of [1]
Leaf Extract 2000 o
toxicity.

No
toxicological
effects, no
signs of
general
Rats Oral Up to 4000 irritation, [2]

restlessness,

Ethyl Acetate
Stem Extract

respiratory
problems,
coma, or

convulsion.

No mortality
Methanol _ 500, 1000, _
Mice Oral or signs of [3]
Stem Extract 2000, 4000 o
acute toxicity.

Experimental Protocol: Acute Oral Toxicity of Mallotus
repandus Methanol Leaf Extract in Mice (Adapted
from[1])

o Test Animals: Healthy Swiss albino mice of either sex, weighing between 25-30g.

e Housing: Animals are housed in standard polypropylene cages with ad libitum access to food
and water.

e Grouping: Animals are divided into control and treatment groups.
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e Dosing: The methanol extract of Mallotus repandus leaves, suspended in a suitable vehicle
(e.g., 1% Tween 80 in saline), is administered orally by gavage at doses of 500, 1000, and
2000 mg/kg body weight. The control group receives the vehicle only.

o Observation: Animals are observed continuously for the first 4 hours after dosing for any
behavioral changes, signs of toxicity, and mortality, and then periodically for the next 24
hours and daily for 14 days.

o Parameters: Observations include changes in skin, fur, eyes, and mucous membranes, as
well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight
is recorded at regular intervals.

Sub-chronic Toxicity

A 28-day sub-chronic oral toxicity study was conducted on a methanol extract of Mallotus
repandus stems in female Sprague-Dawley rats.

Table 2: 28-Day Sub-chronic Oral Toxicity of Mallotus repandus Methanol Stem Extract in Rats
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Parameter

Doses Tested
(mglkgl/day)

Findings Reference

General Health

500, 1000, 2000

No significant

changes in body

weight, food and [3]
water consumption, or

organ weights.

Hematology

500, 1000, 2000

No tenacious effects
on hematological [3]

parameters.

Serum Biochemistry

500, 1000, 2000

No significant
alterations in serum
renal markers and
electrolytes. A
reduction in
triglyceride, low-
density lipoprotein,
and total cholesterol
was observed. A dose
of 2000 mg/kg [3]
significantly
decreased alkaline
phosphatase (ALP),
lactic dehydrogenase
(LDH), glycated
hemoglobin, alanine
aminotransferase
(ALT), and serum

glucose levels.

Histopathology

500, 1000, 2000

No necrotic or

inflammatory features

were observed in the [3]
cellular structures of

examined organs.
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Experimental Protocol: 28-Day Sub-chronic Oral Toxicity
Study (Adapted from[3])

o Test Animals: Female Sprague-Dawley rats.
e Housing: Standard laboratory conditions with free access to food and water.
e Grouping: Animals are randomly assigned to a control group and three treatment groups.

o Dosing: The methanol stem extract of Mallotus repandus is administered orally once daily for
28 days at doses of 500, 1000, and 2000 mg/kg body weight. The control group receives the
vehicle.

» Observations: Daily monitoring for clinical signs of toxicity and mortality. Body weight and
food/water consumption are recorded weekly.

o Terminal Procedures: At the end of the 28-day period, animals are euthanized. Blood
samples are collected for hematological and serum biochemical analysis. Major organs are
excised, weighed, and preserved for histopathological examination.

Pharmacokinetics

There is no available information on the pharmacokinetics (absorption, distribution, metabolism,
and excretion) of isolated Mallorepine.

Mechanism of Action

The precise mechanism of action of Mallorepine is unknown. The initial research from 1978
suggested anti-ulcer properties, but the underlying mechanism was not elucidated.

Postulated Anti-Ulcer Mechanism and Experimental
Workflow

Based on general knowledge of anti-ulcer drug mechanisms, a plausible workflow to
investigate Mallorepine's activity could involve a pyloric ligation-induced ulcer model in rats.
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Pyloric Ligation-Induced Ulcer Model Workflow
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Caption: Workflow for Pyloric Ligation-Induced Ulcer Model.
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Signaling Pathways

No specific signaling pathways have been identified for Mallorepine. Given the antioxidant
properties observed in Mallotus repandus extracts, it is plausible that Mallorepine could
interact with oxidative stress-related pathways. However, this is purely speculative.

Hypothetical Oxidative Stress Modulation
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Caption: Hypothetical Modulation of Oxidative Stress by Mallorepine.

Clinical Trials

There is no evidence of Mallorepine having undergone any clinical trials in humans.

Conclusion

The available toxicological data on Mallorepine is insufficient to form a comprehensive safety
profile. While studies on Mallotus repandus extracts suggest low acute and sub-chronic toxicity,
these findings cannot be directly attributed to the isolated compound Mallorepine. Significant
research, including acute and chronic toxicity studies, pharmacokinetic profiling, and
mechanistic investigations, is required to establish the safety and therapeutic potential of
Mallorepine. Researchers and drug development professionals should exercise extreme
caution and conduct thorough preclinical safety assessments before considering any further
development of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://lwww.benchchem.com/product/b122763#mallorepine-toxicology-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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